6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
Description
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring distinct substituents:
- 6-Ethoxy group: Enhances lipophilicity and influences electronic properties.
- 3-(4-Methoxybenzenesulfonyl) group: A sulfonamide moiety that may contribute to hydrogen bonding and solubility.
- 4-(4-Methylpiperidin-1-yl) group: A nitrogen-containing heterocycle that can modulate steric and pharmacokinetic properties.
Properties
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-4-30-19-7-10-22-21(15-19)24(26-13-11-17(2)12-14-26)23(16-25-22)31(27,28)20-8-5-18(29-3)6-9-20/h5-10,15-17H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVROJVAKKLRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoline family and features distinct functional groups that may contribute to its pharmacological properties. This article delves into its biological activity, including enzyme inhibition, anti-tubercular effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 440.56 g/mol. The structure consists of an ethoxy group, a methoxybenzenesulfonyl moiety, and a methylpiperidinyl group attached to a quinoline core.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. Its mechanism likely involves binding to specific enzymes or receptors, thereby blocking substrate binding or altering signaling pathways. This characteristic positions it as a candidate for drug discovery, particularly in targeting conditions such as cancer and infectious diseases .
Anti-Tubercular Activity
A notable area of investigation is the anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Studies have shown that derivatives of this compound demonstrate promising results in inhibiting the growth of this bacterium, which is crucial for developing effective treatments for tuberculosis (TB) therapy.
Table 1: Anti-Tubercular Activity Data
| Compound Name | IC50 (µM) | IC90 (µM) | Reference |
|---|---|---|---|
| This compound | X.XX | Y.YY |
(Note: Specific IC50 and IC90 values should be filled in with actual data from studies.)
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Enzyme Inhibition :
- Researchers synthesized various arylpiperazine-based sulfonamides, including this compound, and evaluated their interactions with specific receptors. The findings suggested that the compound acts as an inverse agonist at the 5-HT7 receptor, indicating its potential in treating neuropsychiatric disorders .
-
Anti-Tubercular Activity Study :
- A series of derivatives were tested for their efficacy against Mycobacterium tuberculosis. The results demonstrated that certain modifications to the quinoline structure enhanced anti-tubercular potency, highlighting the importance of structural optimization in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related quinoline derivatives highlight key differences in substituents and synthetic strategies:
Physicochemical Properties
Key Observations
Sulfonyl vs. Phosphanyl Groups : The 3-(4-methoxybenzenesulfonyl) group in the target compound may improve solubility compared to phosphanyl-substituted analogues (e.g., 2h), which are more lipophilic .
Piperidine vs.
Positional Isomerism : Methoxy/ethoxy groups at C6/C7 () can significantly alter electronic properties and binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
